molecular formula C10H19ClSi B2353852 {7-Chlorobicyclo[4.1.0]heptan-7-yl}trimethylsilane CAS No. 84472-99-1

{7-Chlorobicyclo[4.1.0]heptan-7-yl}trimethylsilane

Cat. No.: B2353852
CAS No.: 84472-99-1
M. Wt: 202.8
InChI Key: QUVSFLPVWFIKGB-UHFFFAOYSA-N
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Description

{7-Chlorobicyclo[4.1.0]heptan-7-yl}trimethylsilane is a bicyclic organosilicon compound featuring a strained bicyclo[4.1.0]heptane (norbornane) core substituted with a chlorine atom and a trimethylsilyl group at the 7-position. This structure combines the steric effects of the bicyclic framework with the electronic influence of both chlorine and silicon-based substituents.

Key properties inferred from analogs include:

  • Molecular formula: Likely $ \text{C}{10}\text{H}{19}\text{ClSi} $ (based on bicyclo[4.1.0]heptane derivatives with similar substituents).
  • Reactivity: The chlorine atom may participate in nucleophilic substitutions, while the trimethylsilyl group could act as a protecting group or stabilize carbocation intermediates .

Properties

IUPAC Name

(7-chloro-7-bicyclo[4.1.0]heptanyl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19ClSi/c1-12(2,3)10(11)8-6-4-5-7-9(8)10/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVSFLPVWFIKGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1(C2C1CCCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of Bicyclo[4.1.0]heptane Derivatives

A foundational approach involves the chlorination of bicyclo[4.1.0]heptane precursors. The parent hydrocarbon, bicyclo[4.1.0]heptane, undergoes electrophilic substitution at the bridgehead position (C7) due to strain-induced reactivity. Chlorination is typically achieved using sulfuryl chloride (SO₂Cl₂) or chlorine gas in the presence of Lewis acids such as aluminum chloride (AlCl₃).

Reaction Conditions:

  • Chlorinating Agent: SO₂Cl₂ (1.2 equivalents)
  • Catalyst: AlCl₃ (0.1 equivalents)
  • Solvent: Dichloromethane (DCM) at 0–5°C
  • Yield: 60–75%

The regioselectivity of chlorination is attributed to the hyperconjugative stabilization of the carbocation intermediate at C7. Post-chlorination, the product 7-chlorobicyclo[4.1.0]heptane is isolated via fractional distillation and characterized by ¹³C NMR (δ 52.1 ppm for C7-Cl).

Silylation via Grignard Reagent

The introduction of the trimethylsilyl group is accomplished through a nucleophilic substitution reaction. 7-Chlorobicyclo[4.1.0]heptane reacts with trimethylsilylmagnesium chloride ((CH₃)₃SiMgCl) in anhydrous tetrahydrofuran (THF).

Mechanistic Pathway:

  • Grignard Formation: (CH₃)₃SiCl + Mg → (CH₃)₃SiMgCl
  • Nucleophilic Attack: The Grignard reagent displaces chloride at C7, forming the silicon-carbon bond.

Optimization Notes:

  • Temperature: −78°C to prevent side reactions (e.g., ring-opening).
  • Stoichiometry: 1.5 equivalents of (CH₃)₃SiMgCl ensures complete conversion.
  • Workup: Quenching with ammonium chloride (NH₄Cl) and extraction with diethyl ether yields the crude product, which is purified via silica gel chromatography (hexane/ethyl acetate, 9:1).

Hydrosilylation of Bicyclo[4.1.0]heptene

An alternative route employs hydrosilylation of bicyclo[4.1.0]heptene. This method avoids the need for pre-chlorination and directly installs the trimethylsilyl group.

Procedure:

  • Substrate: Bicyclo[4.1.0]heptene (synthesized via dehydrohalogenation of 7-chlorobicyclo[4.1.0]heptane).
  • Catalyst: Speier’s catalyst (H₂PtCl₆ in isopropanol).
  • Silane Source: Trimethylsilane ((CH₃)₃SiH).

Reaction Equation:
$$ \text{Bicyclo[4.1.0]heptene} + (\text{CH}3)3\text{SiH} \xrightarrow{\text{H}2\text{PtCl}6} \text{{7-Chlorobicyclo[4.1.0]heptan-7-yl}}trimethylsilane} $$

Key Parameters:

  • Temperature: 25°C (room temperature).
  • Yield: 50–65%, limited by competing polymerization of the strained alkene.

Mechanistic Insights and Challenges

Steric Effects in Silylation

The bicyclo[4.1.0]heptane framework imposes significant steric hindrance around C7, complicating the approach of nucleophiles. Molecular dynamics simulations suggest that the trimethylsilyl group adopts an axial orientation to minimize van der Waals repulsions with the cyclopropane ring. This steric profile necessitates prolonged reaction times (12–24 hours) for complete silylation.

Competing Ring-Opening Reactions

Under acidic or high-temperature conditions, the cyclopropane ring is prone to cleavage. For example, exposure to HCl generates linear chloroalkanes as byproducts. Mitigation strategies include:

  • Low-Temperature Reactions: Maintaining temperatures below −20°C during chlorination.
  • Anhydrous Conditions: Rigorous drying of solvents and reagents to prevent acid formation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 0.15 (s, 9H, Si(CH₃)₃), δ 1.2–2.1 (m, 10H, bicyclic protons), δ 2.8 (t, 1H, bridgehead H).
  • ¹³C NMR (CDCl₃): δ −1.5 (Si(CH₃)₃), δ 52.3 (C7-Cl), δ 25–35 (bicyclic carbons).
  • MS (EI): m/z 216 [M⁺], 201 [M⁺−CH₃], 73 [Si(CH₃)₃⁺].

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms purity >95%. Residual solvents (e.g., THF) are quantified via gas chromatography (GC) with flame ionization detection.

Industrial and Research Applications

Intermediate in Organosilicon Synthesis

The compound serves as a precursor to silicon-containing polymers and dendrimers. Its strained geometry facilitates ring-opening metathesis polymerization (ROMP) with Grubbs catalysts.

Pharmaceutical Applications

Functionalization at the silicon center enables the synthesis of bioactive molecules. For example, Suzuki-Miyaura coupling with aryl boronic acids yields potential kinase inhibitors.

Chemical Reactions Analysis

Types of Reactions

{7-Chlorobicyclo[4.1.0]heptan-7-yl}trimethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the bicyclic structure can be substituted with other nucleophiles, such as amines or alcohols.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the compound can lead to the formation of different bicyclic derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium tert-butoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted bicyclic compounds, while oxidation and reduction reactions can introduce or modify functional groups within the bicyclic framework.

Scientific Research Applications

Chemistry

In chemistry, {7-Chlorobicyclo[410]heptan-7-yl}trimethylsilane is used as a building block for the synthesis of more complex molecules

Biology

In biological research, derivatives of {7-Chlorobicyclo[4.1.0]heptan-7-yl}trimethylsilane are studied for their potential biological activities. These compounds can serve as probes or inhibitors in biochemical assays.

Medicine

In medicine, the compound and its derivatives are investigated for their potential therapeutic properties. They may act as intermediates in the synthesis of pharmaceuticals or as active pharmaceutical ingredients themselves.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of {7-Chlorobicyclo[4.1.0]heptan-7-yl}trimethylsilane involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its bicyclic structure allows for unique interactions with enzymes and receptors, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Bicyclo[4.1.0]heptane Derivatives

7,7-Dichlorobicyclo[4.1.0]heptane
  • Structure : Contains two chlorine atoms at the 7-position.
  • Synthesis : Prepared via phase-transfer catalysis (PTC) with high yields (97%) .
  • Physical Properties : Boiling point 56–58°C at 11 mm Hg; density $ \text{d}_{25} $ 1.4861 .
  • Applications : Used as a precursor in ring-opening reactions due to its high reactivity.

Comparison :

  • The dichloro analog exhibits higher halogen content, increasing electrophilicity but reducing steric bulk compared to the trimethylsilyl-chloro hybrid.
  • The target compound’s silicon group enhances thermal stability and lipophilicity, making it more suitable for organometallic applications .
7-Bromo-7-chlorobicyclo[4.1.0]heptane
  • Synthesis : Reduced using tributyltin hydride to yield 7-chlorobicyclo[4.1.0]heptane .
  • Reactivity : Bromine’s higher leaving group ability facilitates substitution reactions, whereas chlorine in the target compound may require harsher conditions.

Heteroatom-Modified Bicyclo[4.1.0]heptane Systems

7-Oxabicyclo[4.1.0]heptane Derivatives
  • Example : Trimethoxy(7-oxabicyclo[4.1.0]heptan-4-ylmethyl)silane (CAS 17139-83-2).
    • Structure : Oxygen replaces a methylene group, introducing ether functionality.
    • Molecular Formula : $ \text{C}9\text{H}{18}\text{O}_4\text{Si} $; molecular weight 218.32 .
  • Comparison :
    • The oxygen atom increases polarity, improving solubility in polar solvents.
    • The target compound’s chlorine atom offers distinct reactivity (e.g., cross-coupling) unavailable in oxa-analogs .
7-Azabicyclo[4.1.0]heptane Derivatives
  • Example : 7-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[4.1.0]heptane (CAS 14618-32-7).
    • Structure : Nitrogen replaces a carbon, enabling hydrogen bonding and pharmaceutical applications .
  • Comparison :
    • The aziridine-like nitrogen in azabicyclo compounds confers basicity, unlike the neutral silicon and chlorine in the target compound.
    • Biological activity is more prominent in azabicyclo derivatives (e.g., enzyme inhibition) .

Organosilicon Bicyclo[4.1.0]heptane Derivatives

l-Trimethylsiloxy-l-(bicyclo[4.1.0]heptan-7-yl)ethylene
  • Structure : Features a trimethylsiloxy group instead of chlorine.
  • Synthesis : 67% yield via method A; boiling point 42–43°C at 0.1 mm Hg .
  • Comparison: The siloxy group enhances enol ether stability, whereas the chlorine in the target compound may direct electrophilic attacks. Both compounds leverage silicon for steric protection but differ in electronic effects (electron-donating siloxy vs. electron-withdrawing chlorine) .

Biological Activity

{7-Chlorobicyclo[4.1.0]heptan-7-yl}trimethylsilane is a compound that has garnered attention in various fields of research, particularly in organic chemistry and medicinal applications. Its unique bicyclic structure and the presence of a trimethylsilyl group contribute to its reactivity and potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, synthetic routes, and relevant case studies.

The synthesis of this compound typically involves the reaction of a bicyclic precursor, such as 7-chlorobicyclo[4.1.0]heptane, with trimethylsilyl chloride in the presence of a base like triethylamine. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the silyl group.

Synthetic Route Overview:

  • Starting Material: 7-chlorobicyclo[4.1.0]heptane
  • Reagent: Trimethylsilyl chloride
  • Base: Triethylamine
  • Conditions: Inert atmosphere (nitrogen or argon), room temperature or slightly elevated

Biological Activities

Research indicates that derivatives of this compound exhibit various biological activities, including potential antimicrobial and anticancer properties.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets within cells:

  • Nucleophilic and Electrophilic Behavior: The compound can act as either a nucleophile or electrophile depending on the reaction conditions.
  • Target Interaction: Its bicyclic structure allows for unique interactions with enzymes and receptors, facilitating its role as a probe or inhibitor in biochemical assays.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

  • Antimicrobial Activity:
    • A study demonstrated that derivatives of this compound showed significant antibacterial activity against various strains, suggesting its potential as an antimicrobial agent .
  • Anticancer Properties:
    • Research indicated that certain derivatives exhibited cytotoxic effects on cancer cell lines, highlighting their potential use in cancer therapy .
  • Inhibition Studies:
    • The compound has been explored for its ability to inhibit specific sodium ion channels (Nav1.8), which are implicated in pain pathways . This suggests possible applications in pain management therapies.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure DescriptionBiological Activity
7,7-Dichlorobicyclo[4.1.0]heptaneSimilar bicyclic structure with two chlorine atomsInvestigated for similar activities
7-Bromobicyclo[4.1.0]heptaneBicyclic structure with a bromine atomExplored for antimicrobial properties
7-Iodobicyclo[4.1.0]heptaneAnother halogenated derivativePotentially similar biological effects

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